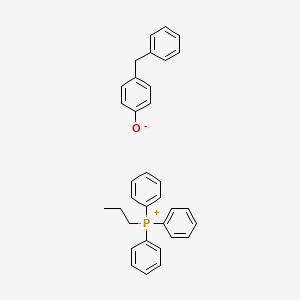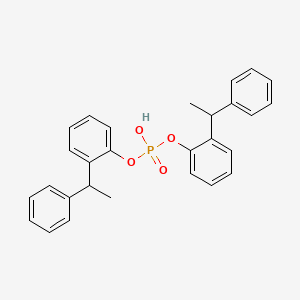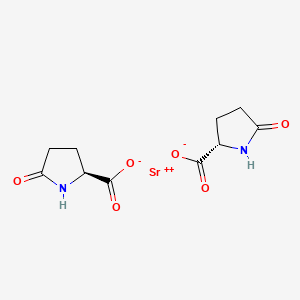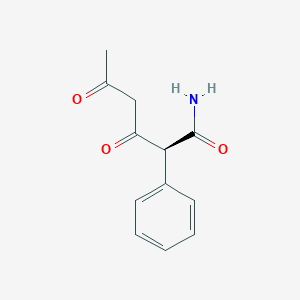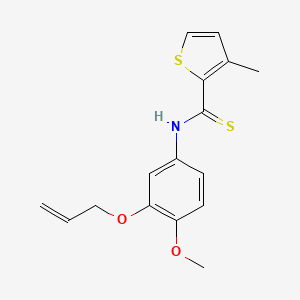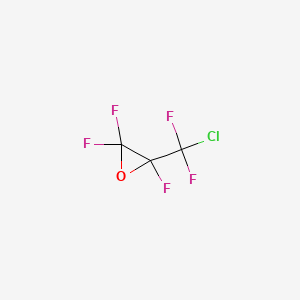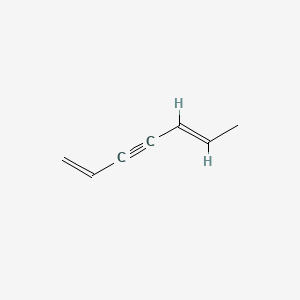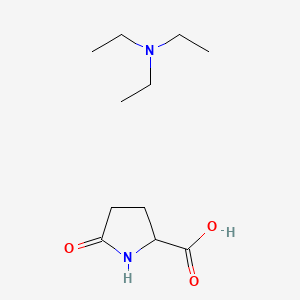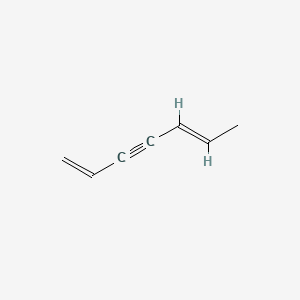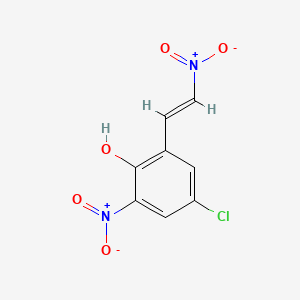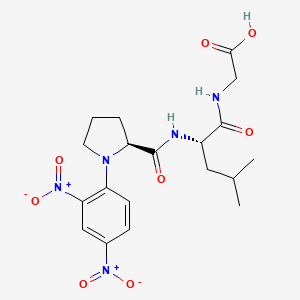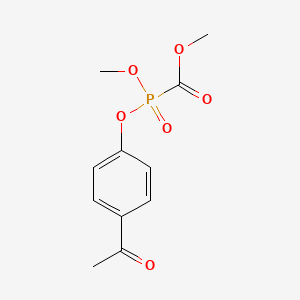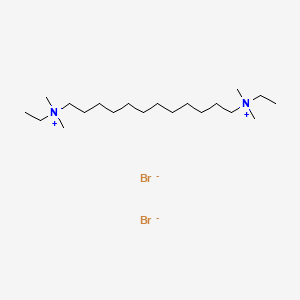
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide: is a quaternary ammonium compound with the molecular formula C20H44Br2N2. It is known for its surfactant properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide typically involves the reaction of dodecane-1,12-diol with ethyldimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
化学反応の分析
Types of Reactions:
Oxidation: (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium groups to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles such as hydroxide ions or alkoxides.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Tertiary amines.
Substitution: Compounds with different anions replacing the bromide ions.
科学的研究の応用
Chemistry:
- Used as a phase transfer catalyst in organic synthesis.
- Employed in the preparation of various surfactant-based systems.
Biology:
- Investigated for its antimicrobial properties.
- Used in studies related to cell membrane interactions.
Medicine:
- Explored for potential use in drug delivery systems due to its surfactant properties.
Industry:
- Utilized in the formulation of cleaning agents and disinfectants.
- Applied in the production of emulsifiers and dispersants.
作用機序
The mechanism of action of (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
類似化合物との比較
- (Hexadecane-1,16-diylbis(ethyldimethylammonium)) dibromide
- (Octadecane-1,18-diylbis(ethyldimethylammonium)) dibromide
Comparison:
- (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide has a shorter alkyl chain compared to its hexadecane and octadecane counterparts, which affects its surfactant properties and solubility.
- The shorter chain length makes it more effective in certain applications where lower hydrophobicity is desired.
特性
CAS番号 |
94231-26-2 |
|---|---|
分子式 |
C20H46Br2N2 |
分子量 |
474.4 g/mol |
IUPAC名 |
ethyl-[12-[ethyl(dimethyl)azaniumyl]dodecyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C20H46N2.2BrH/c1-7-21(3,4)19-17-15-13-11-9-10-12-14-16-18-20-22(5,6)8-2;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
ZLEDIFJIFPEVLV-UHFFFAOYSA-L |
正規SMILES |
CC[N+](C)(C)CCCCCCCCCCCC[N+](C)(C)CC.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


